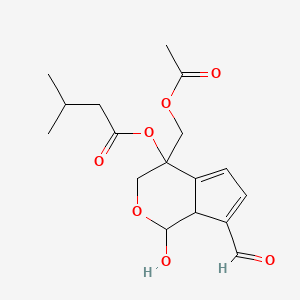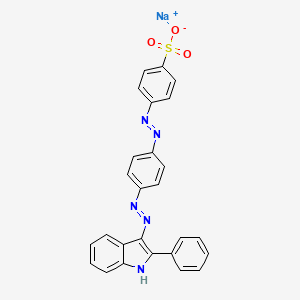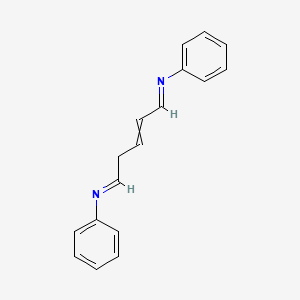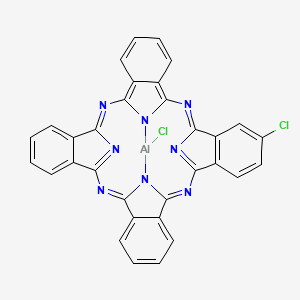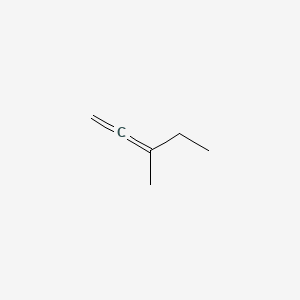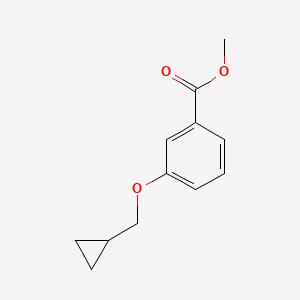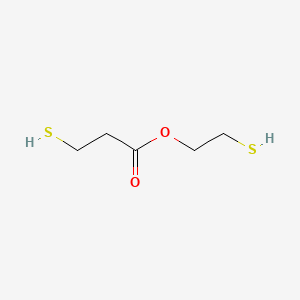
2-Mercaptoethyl 3-mercaptopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercaptoethyl 3-mercaptopropionate is an organic compound with the molecular formula C5H10O2S2. It is a thiol ester, characterized by the presence of two thiol (-SH) groups. This compound is known for its reactivity and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptoethyl 3-mercaptopropionate typically involves the esterification of 3-mercaptopropionic acid with 2-mercaptoethanol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity. The raw materials, 3-mercaptopropionic acid and 2-mercaptoethanol, are readily available and cost-effective, making the industrial production economically viable .
Análisis De Reacciones Químicas
Types of Reactions
2-Mercaptoethyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of thiol groups.
Substitution: Alkyl halides can be used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Thioethers
Aplicaciones Científicas De Investigación
2-Mercaptoethyl 3-mercaptopropionate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Mercaptoethyl 3-mercaptopropionate involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. This interaction is crucial in enzyme inhibition and protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Pentaerythritol tetra-3-mercaptopropionate
- Trimethylolpropane tris(3-mercaptopropionate)
- Ethyl 2-mercaptopropionate
Uniqueness
2-Mercaptoethyl 3-mercaptopropionate is unique due to its dual thiol groups, which provide enhanced reactivity compared to similar compounds. This makes it particularly useful in applications requiring strong nucleophilic properties and the ability to form stable disulfide bonds .
Propiedades
Número CAS |
59970-59-1 |
|---|---|
Fórmula molecular |
C5H10O2S2 |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
2-sulfanylethyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C5H10O2S2/c6-5(1-3-8)7-2-4-9/h8-9H,1-4H2 |
Clave InChI |
ROKHJQGWQDMQSQ-UHFFFAOYSA-N |
SMILES canónico |
C(CS)C(=O)OCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


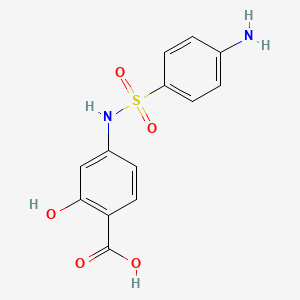
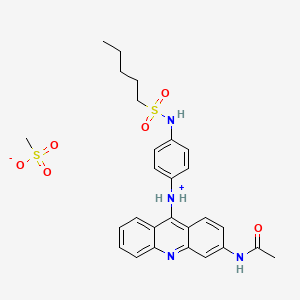
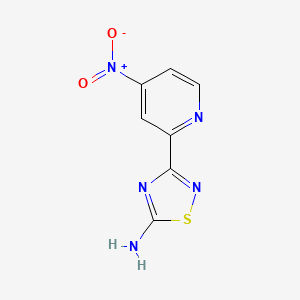
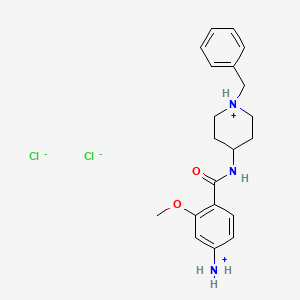
![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)

![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
